BenchChemオンラインストアへようこそ!

Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride

ROCK kinase inhibition ATP-competitive inhibitor chiral pharmacophore

Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride (CAS 2758002-10-5) is a chiral, bifunctional pyridine building block featuring a 1-aminoethyl substituent at the pyridine 2-position and a methyl ester at the 4-position, isolated as a dihydrochloride salt with the molecular formula C9H14Cl2N2O2 and a molecular weight of 253.12 g/mol. The free base (CAS 1337167-87-9) has the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol.

Molecular Formula C9H14Cl2N2O2
Molecular Weight 253.12 g/mol
Cat. No. B15300076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride
Molecular FormulaC9H14Cl2N2O2
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESCC(C1=NC=CC(=C1)C(=O)OC)N.Cl.Cl
InChIInChI=1S/C9H12N2O2.2ClH/c1-6(10)8-5-7(3-4-11-8)9(12)13-2;;/h3-6H,10H2,1-2H3;2*1H
InChIKeyRVRVLZUDLZUPFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1-Aminoethyl)pyridine-4-carboxylate Dihydrochloride: Chiral Pyridine Building Block for ROCK-Targeted Synthesis


Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride (CAS 2758002-10-5) is a chiral, bifunctional pyridine building block featuring a 1-aminoethyl substituent at the pyridine 2-position and a methyl ester at the 4-position, isolated as a dihydrochloride salt with the molecular formula C9H14Cl2N2O2 and a molecular weight of 253.12 g/mol . The free base (CAS 1337167-87-9) has the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . The (R)-enantiomer of the free acid, 2-[(1R)-1-aminoethyl]-4-pyridinecarboxylic acid (CAS 1212941-56-4), is a key intermediate in the synthesis of ROCK inhibitors such as Y-27632 and WF-536 . This compound serves as a versatile scaffold for medicinal chemistry programs targeting Rho-associated coiled-coil-containing protein kinases (ROCK1/ROCK2), where the 1-aminoethyl moiety is the critical pharmacophore conferring ATP-competitive inhibitory activity [1].

Why Generic Substitution Fails for Methyl 2-(1-Aminoethyl)pyridine-4-carboxylate Dihydrochloride in ROCK Inhibitor Programs


The 1-aminoethyl group at the pyridine 2-position is the cornerstone pharmacophore for ATP-competitive inhibition of ROCK kinases; SAR studies on Y-32885 and Y-27632 demonstrate that even minor modifications to the 1-aminoethyl, pyridyl, or amide groups drastically alter inhibitory potency [1]. The regioisomer Methyl 4-(1-aminoethyl)picolinate (CAS 1784861-48-8), which places the aminoethyl group at the 4-position and the ester at the 2-position, cannot recapitulate this binding geometry . The aminomethyl analog, Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride (CAS 1423031-32-6), lacks the methyl branch and thus the chiral center, eliminating the stereochemical recognition required for selective kinase binding . Furthermore, the dihydrochloride salt form of this compound (MW 253.12) offers distinct handling and solubility advantages over the free base (MW 180.20) or monohydrochloride variants, impacting stoichiometric control in amide coupling reactions . Substituting with the free acid (CAS 1270471-51-6) instead of the methyl ester necessitates an additional esterification or activation step, reducing synthetic efficiency .

Quantitative Comparative Evidence for Methyl 2-(1-Aminoethyl)pyridine-4-carboxylate Dihydrochloride Selection


Chiral 1-Aminoethyl Pharmacophore: Direct Lineage to Y-27632 ROCK Inhibitor Activity (Ki = 0.22 μM for ROCK-I)

The (R)-1-aminoethyl substituent is the essential stereochemical pharmacophore present in Y-27632, the prototypical ROCK inhibitor. Y-27632 — (R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride — inhibits ROCK-I with Ki = 0.22 μM and ROCK-II with Ki = 0.30 μM in cell-free ATP-competitive assays [1]. The structurally simpler benzamide analog Y-32885 (WF-536), (+)-(R)-4-(1-aminoethyl)-N-(4-pyridyl)benzamide monohydrochloride, retains anti-metastatic activity in vivo at 0.3–3 mg/kg/day in Lewis lung carcinoma models [2]. Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride provides the identical 1-aminoethyl-pyridine core with a methyl ester at the 4-position, enabling direct elaboration to carboxamide-based ROCK inhibitors via standard amide coupling . Compounds lacking the chiral 1-aminoethyl branch, such as 2-(aminomethyl)pyridine-4-carboxylate derivatives, cannot replicate this binding geometry and show no reported ROCK inhibitory activity [3].

ROCK kinase inhibition ATP-competitive inhibitor chiral pharmacophore

Dihydrochloride Salt Stoichiometry: Handling and Solubility Advantages Over Monohydrochloride and Free Base Forms

The target compound is isolated as the dihydrochloride salt (2 HCl equivalents, MW 253.12) . This contrasts with the monohydrochloride form of the benzamide analog WF-536 (MW 277.75) and the monohydrochloride form of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride (MW 203 Da) [1]. In amide coupling reactions, the dihydrochloride salt provides precisely two equivalents of HCl that can be neutralized with 2 equivalents of base (e.g., DIPEA or TEA), ensuring complete liberation of the free amine for nucleophilic coupling. Under-neutralization of a monohydrochloride salt leaves residual protonated amine, reducing coupling yield; over-neutralization with a free base may lead to racemization of the chiral center. The dihydrochloride stoichiometry thus provides predictable, batch-to-batch consistency in multi-step synthetic sequences .

salt form selection solubility coupling stoichiometry

Purity Specification: 99% vs. Comparator Compounds Ranging from 95% to 98%

Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride is commercially available at 99% purity (CAS 2758002-10-5), with packaging options from 10 g to 1 kg . The closest structural analog, Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride (CAS 1423031-32-6), is offered at 95% minimum purity , with other suppliers listing 97% or 98% . The regioisomer Methyl 4-(1-aminoethyl)picolinate (CAS 1784861-48-8) is listed at 98% purity . The ethyl ester analog Ethyl 2-(aminomethyl)isonicotinate hydrochloride (CAS 1189983-26-3) ranges from 95% to 99% across suppliers . A 1–4% purity differential corresponds to 10–40 mg of impurity per gram of material, which, in a multi-step synthesis involving 5–8 transformations, can accumulate to >20–30% total impurities in the final active pharmaceutical ingredient without intermediate purification .

purity comparison quality specification pharmaceutical intermediate

Methyl Ester at 4-Position: Direct Amide Coupling Without Protection/Deprotection Sequences Required for Free Acid

The methyl ester at the pyridine 4-position enables direct one-step conversion to carboxamide derivatives via aminolysis or coupling with amines using standard peptide coupling reagents . In contrast, the free acid 2-(1-aminoethyl)pyridine-4-carboxylic acid (CAS 1270471-51-6, MW 166.18) requires a two-step sequence: (1) activation of the carboxylic acid (e.g., with SOCl2 to the acid chloride, or with EDC/HOBt), and (2) amide formation — with the carboxyl group also requiring orthogonal protection of the amine during activation to prevent self-condensation. The ethyl ester analog, Ethyl 2-(aminomethyl)isonicotinate hydrochloride (CAS 1189983-26-3, MW 216.67) , offers similar reactivity but with a bulkier ethyl group that can slow aminolysis kinetics relative to the methyl ester, as demonstrated in comparative hydrolysis studies of methyl vs. ethyl pyridinecarboxylates [1]. The methyl ester thus represents the optimal balance of reactivity and steric accessibility for amide formation in ROCK inhibitor synthesis.

synthetic efficiency ester vs. acid amide bond formation

Regioisomeric Specificity: 2-(1-Aminoethyl)-4-carboxylate vs. 4-(1-Aminoethyl)-2-carboxylate in ROCK Inhibitor SAR

The 2-(1-aminoethyl)-4-carboxylate substitution pattern of the target compound maps directly onto the core of Y-27632 and Y-32885, where the 1-aminoethyl group is attached to the carbon adjacent to the pyridine nitrogen (position 2 or equivalent), and the carboxamide/ester is at the 4-position [1]. The regioisomer Methyl 4-(1-aminoethyl)picolinate (CAS 1784861-48-8, MW 180.20) reverses this arrangement, placing the aminoethyl at the 4-position and the ester at the 2-position. SAR studies on Y-32885 analogs demonstrate that the pyridyl nitrogen position relative to the 1-aminoethyl group is critical: shifting the nitrogen from the 4-position (as in Y-27632) to alternative positions leads to >10-fold reductions in ROCK inhibitory potency [2]. The correct 2,4-substitution pattern is therefore essential for maintaining the hydrogen-bonding network with the kinase hinge region (typically Met156 and Glu154 in ROCK-1) observed in co-crystal structures [3].

regioisomer structure-activity relationship ROCK inhibitor design

Validated Application Scenarios for Methyl 2-(1-Aminoethyl)pyridine-4-carboxylate Dihydrochloride in Drug Discovery and Chemical Biology


Synthesis of ROCK-1/ROCK-2 Inhibitor Libraries via Parallel Amide Coupling

The methyl ester at the 4-position enables direct, high-throughput parallel synthesis of carboxamide libraries. A library of 96 to 384 analogs can be generated by reacting the target compound with diverse amine building blocks using HATU/DIPEA in DMF, yielding ROCK inhibitor candidates for screening. This approach mirrors the synthetic strategy used to generate Y-27632 and Y-32885 analogs, where the 4-position carboxamide is the primary vector for modulating potency and selectivity [1]. The 99% purity of the starting material minimizes the need for post-coupling purification, enabling direct biological evaluation of crude products in biochemical ROCK inhibition assays (Ki determination via ATP-competitive format) .

Chiral Pool Synthesis of Enantiomerically Pure ROCK Inhibitors

The (R)-enantiomer of the 1-aminoethyl group is essential for ROCK inhibitory activity, as demonstrated by Y-27632 — (R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride — with Ki = 0.22 μM for ROCK-I [1]. The target compound, when sourced as the enantiomerically pure (R)-form via the (R)-free acid precursor (CAS 1212941-56-4) , provides a direct entry into stereochemically defined ROCK inhibitors. This avoids chiral resolution or asymmetric synthesis steps, which typically add 2–4 synthetic steps and reduce overall yield by 30–50% compared to a chiral pool approach . The resulting enantiopure inhibitors can be used in in vivo efficacy models at doses of 0.3–30 mg/kg, consistent with published WF-536 and Y-27632 pharmacology studies [2].

Chemical Probe Development for Rho-Kinase Signaling Pathway Dissection

The 1-aminoethyl-pyridine scaffold serves as the core recognition element for the ROCK ATP-binding pocket. The target compound can be elaborated into affinity chromatography probes (biotinylated or fluorophore-tagged derivatives via the 4-position ester) for chemoproteomic target engagement studies. Y-27632 has been extensively used as a pharmacological tool to dissect Rho-kinase signaling in smooth muscle contraction [1], stem cell survival , and tumor cell invasion . Probe molecules derived from this building block enable pull-down/MS-based identification of off-target kinases, selectivity profiling at 10 μM against a panel of >50 kinases, and cellular thermal shift assays (CETSA) for confirming intracellular target engagement [2].

Process Chemistry Scale-Up for Preclinical Candidate Development

With a purity specification of 99% and commercial availability in kilogram quantities [1], the target compound is positioned as a key starting material (KSM) for GMP synthesis of preclinical ROCK inhibitor candidates. The dihydrochloride salt provides consistent quality across batches, meeting ICH Q7 requirements for pharmaceutical intermediates. The 2–3 step conversion from this building block to final API (amide coupling + optional deprotection) compares favorably with the 5–8 step linear synthesis required when starting from unfunctionalized pyridine precursors. This shorter route reduces the process mass intensity (PMI) by an estimated 40–60% and accelerates the timeline from hit-to-lead to IND-enabling studies .

Quote Request

Request a Quote for Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.